molecular formula C11H14O5 B1198658 Isobutyl gallate CAS No. 3856-05-1

Isobutyl gallate

Cat. No.: B1198658
CAS No.: 3856-05-1
M. Wt: 226.23 g/mol
InChI Key: UCLHVCFKZSLALE-UHFFFAOYSA-N
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Description

It is a phenolic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol . This compound is known for its antioxidant properties and is used in various applications, including food preservation and pharmaceuticals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl gallate can be synthesized through the esterification of gallic acid with isobutanol in the presence of a catalyst. One common method involves using p-toluene sulphonic acid as a catalyst and a microwave heating system to facilitate the reaction . The reaction typically proceeds as follows: [ \text{Gallic Acid} + \text{Isobutanol} \xrightarrow{\text{p-Toluene Sulphonic Acid, Microwave Heating}} \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the esterification process can be scaled up using continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Isobutyl gallate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Comparison with Similar Compounds

Isobutyl gallate is similar to other gallate esters, such as:

  • Methyl gallate
  • Ethyl gallate
  • Propyl gallate
  • Butyl gallate

Comparison:

Properties

IUPAC Name

2-methylpropyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-6(2)5-16-11(15)7-3-8(12)10(14)9(13)4-7/h3-4,6,12-14H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLHVCFKZSLALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191886
Record name Isobutyl gallate
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3856-05-1
Record name Isobutyl gallate
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Record name Isobutyl gallate
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Record name 3856-05-1
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Record name Isobutyl gallate
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Record name Isobutyl 3,4,5-trihydroxybenzoate
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Record name ISOBUTYL GALLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action for the antiviral activity of Isobutyl gallate against Dengue virus?

A1: While the provided research [] demonstrates the potent antiviral activity of this compound against Dengue virus serotype 2 in vitro, the exact mechanism of action remains to be elucidated. Further research is needed to determine the specific viral targets and downstream effects of this compound.

Q2: How does the structure of this compound contribute to its antioxidant properties?

A2: this compound is a derivative of gallic acid, a naturally occurring phenolic compound known for its antioxidant activity. This activity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals. In this compound, the esterification of gallic acid with isobutanol likely enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and exert antioxidant effects in lipophilic environments [].

Q3: Has this compound demonstrated antimicrobial activity against other microorganisms?

A3: Yes, research suggests that this compound exhibits antimicrobial activity against various microorganisms. One study [] found this compound to be particularly effective in inhibiting the growth of yeasts (Candida albicans, Candida tropicalis, and Candida guilliermondii) and Gram-positive bacteria (Enterococcus faecalis and Staphylococcus aureus), surpassing the efficacy of methyl gallate-3,5-dimethyl ether.

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